molecular formula C8H10ClNO B12072752 O-[2-(3-chlorophenyl)ethyl]hydroxylamine CAS No. 1184963-67-4

O-[2-(3-chlorophenyl)ethyl]hydroxylamine

Cat. No.: B12072752
CAS No.: 1184963-67-4
M. Wt: 171.62 g/mol
InChI Key: JOMDTFOHHAPWRW-UHFFFAOYSA-N
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Description

O-[2-(3-chlorophenyl)ethyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group attached to a 3-chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3-chlorophenyl)ethyl]hydroxylamine typically involves the reaction of 3-chlorophenyl ethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

O-[2-(3-chlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted hydroxylamines.

Scientific Research Applications

O-[2-(3-chlorophenyl)ethyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[2-(3-chlorophenyl)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • O-(2-(vinyloxy)ethyl)hydroxylamine
  • O-(2-phenylsulfanyl-ethyl)hydroxylamine
  • O-(2-benzyloxy-ethyl)hydroxylamine

Comparison

O-[2-(3-chlorophenyl)ethyl]hydroxylamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other hydroxylamines, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1184963-67-4

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[2-(3-chlorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2

InChI Key

JOMDTFOHHAPWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCON

Origin of Product

United States

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